2-chloro-4-fluoro-N-[(4-methoxyphenyl)methyl]benzamide
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Overview
Description
2-chloro-4-fluoro-N-[(4-methoxyphenyl)methyl]benzamide is an organic compound with the molecular formula C15H13ClFNO2. It is a derivative of benzamide, characterized by the presence of chloro, fluoro, and methoxy substituents on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-chloro-4-fluoro-N-[(4-methoxyphenyl)methyl]benzamide involves the reaction of 2-chlorobenzoyl chloride with 4-methoxyaniline in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like chloroform under reflux conditions for several hours . The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. Additionally, the use of automated systems for monitoring and controlling reaction parameters can further improve the reproducibility and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-fluoro-N-[(4-methoxyphenyl)methyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzene ring can be replaced by other nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction Reactions: The carbonyl group in the benzamide moiety can be reduced to form an amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation can produce aldehydes or carboxylic acids .
Scientific Research Applications
2-chloro-4-fluoro-N-[(4-methoxyphenyl)methyl]benzamide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-chloro-4-fluoro-N-[(4-methoxyphenyl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents enhance the compound’s binding affinity to these targets, while the methoxy group modulates its electronic properties. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-amino-2-chloro-4-fluoro-N-[(N-isopropyl-N-methylsulfamoyl)benzamide: This compound shares the chloro and fluoro substituents but differs in the presence of an amino group and a sulfamoyl moiety.
2-chloro-4-fluoro-1-(trifluoromethyl)benzene: This compound has a similar chloro and fluoro substitution pattern but lacks the benzamide moiety.
Uniqueness
2-chloro-4-fluoro-N-[(4-methoxyphenyl)methyl]benzamide is unique due to the combination of its substituents, which confer specific electronic and steric properties. These properties influence its reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-chloro-4-fluoro-N-[(4-methoxyphenyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO2/c1-20-12-5-2-10(3-6-12)9-18-15(19)13-7-4-11(17)8-14(13)16/h2-8H,9H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJAIRIVDOZUYGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=C(C=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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